molecular formula C23H20N4O B14228488 Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- CAS No. 830336-10-2

Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-

Cat. No.: B14228488
CAS No.: 830336-10-2
M. Wt: 368.4 g/mol
InChI Key: KZWYMQSWEZJPFU-UHFFFAOYSA-N
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Description

Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- typically involves the formation of the triazole ring followed by the attachment of the benzamide moiety. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specialized reactors and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]- is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

830336-10-2

Molecular Formula

C23H20N4O

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(3,4-dimethylphenyl)-5-phenyltriazol-4-yl]benzamide

InChI

InChI=1S/C23H20N4O/c1-16-13-14-20(15-17(16)2)27-25-21(18-9-5-3-6-10-18)22(26-27)24-23(28)19-11-7-4-8-12-19/h3-15H,1-2H3,(H,24,26,28)

InChI Key

KZWYMQSWEZJPFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C(C(=N2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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